2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole
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Overview
Description
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole is a heterocyclic compound that features a pyrazole ring fused with a benzodiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole typically involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with o-phenylenediamine under reflux conditions in the presence of a suitable catalyst. One efficient method uses Gadolinium (III) trifluoromethanesulfonate as a catalyst in ethanol, achieving good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes using continuous flow reactors and scalable catalysts to ensure consistent yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted phenyl rings.
Scientific Research Applications
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole involves its interaction with various molecular targets:
Molecular Targets: It targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: The compound can modulate signaling pathways such as the PI3K/Akt pathway, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole: Similar structure but with an imidazole ring instead of a benzodiazole.
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]thiazole: Contains a thiazole ring, showing different biological activities.
Uniqueness
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole is unique due to its specific combination of a pyrazole ring with a benzodiazole moiety, which imparts distinct electronic and steric properties, enhancing its biological activity and making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C22H16N4 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(1,3-diphenylpyrazol-4-yl)-1H-benzimidazole |
InChI |
InChI=1S/C22H16N4/c1-3-9-16(10-4-1)21-18(15-26(25-21)17-11-5-2-6-12-17)22-23-19-13-7-8-14-20(19)24-22/h1-15H,(H,23,24) |
InChI Key |
PQZOJXYSZWLDNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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